6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of an iodine atom at the 6th position of the triazolo[1,5-a]pyrimidine ring system. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Scientific Research Applications
6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, antiviral, antiparasitic, and anticancer agent.
Biological Studies: It is used in studies exploring its interactions with biological targets and its effects on cellular processes.
Pharmaceutical Development: The compound’s biological activities make it a candidate for drug development and therapeutic applications.
Industrial Applications: Its chemical properties and reactivity make it useful in various industrial processes, including the synthesis of other heterocyclic compounds.
Safety and Hazards
Future Directions
The [1,2,4]triazolo[1,5-a]pyrimidine family, to which 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine belongs, has been the subject of ongoing research due to its wide range of pharmacological activities . Future research may focus on further exploring the biological activities of these compounds and developing new synthesis methods .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine scaffold are known to exhibit a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of certain enzymes . For instance, some [1,2,4]triazolo[1,5-a]pyrimidines have been shown to destabilize the RT heterodimer, confirming an allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
It’s known that [1,2,4]triazolo[1,5-a]pyrimidines can inhibit the akt signaling pathway , which plays a crucial role in multiple cellular processes such as cell proliferation, apoptosis, cell migration, and cell cycle progression.
Biochemical Analysis
Biochemical Properties
It is known that the 1,2,4-triazolo[1,5-a]pyrimidine scaffold exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions suggest that 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine may interact with similar enzymes and proteins.
Cellular Effects
Compounds with a similar structure have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Based on the known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves a transamidation process followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Substitution reactions yield derivatives with different functional groups, while oxidation and reduction reactions produce compounds with varying oxidation states.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar structure and potential as a CDK2 inhibitor.
Uniqueness
6-Iodo-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. This structural feature distinguishes it from other triazolopyrimidines and contributes to its specific properties and applications.
Properties
IUPAC Name |
6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4/c6-4-1-7-5-8-3-9-10(5)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDROVNOWDDXDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.